REACTION_SMILES
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[Al+3:15].[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][c:2]1[s:3][c:4]([C:8](=[O:9])[O:10][CH2:11][CH3:12])[c:5]([CH3:7])[n:6]1.[H-:13].[H-:16].[H-:17].[H-:18].[Li+:14].[Na+:21].[OH-:20].[OH2:19]>>[CH3:1][c:2]1[s:3][c:4]([CH2:8][OH:9])[c:5]([CH3:7])[n:6]1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Al+3]
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)c1sc(C)nc1C
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1nc(C)c(CO)s1
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |